

# Application Note: Determination of Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS Assay

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## Compound of Interest

Compound Name: *ABTS diammonium salt*

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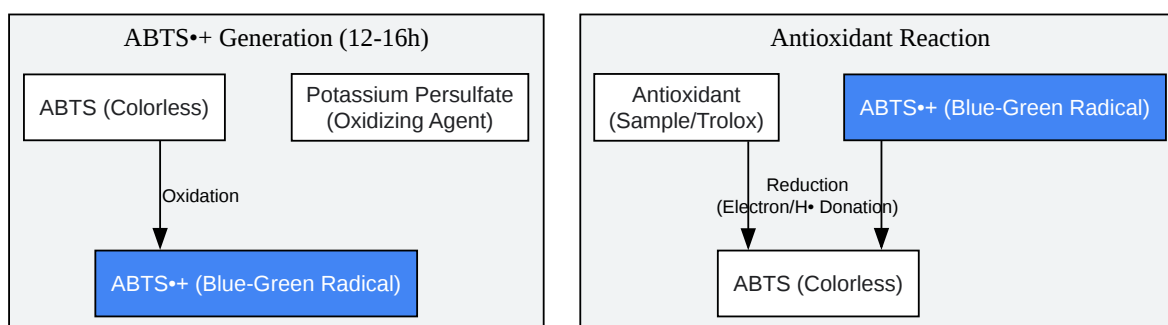
## Introduction

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. [1] Consequently, the evaluation of the antioxidant capacity of biological samples, natural products, and pharmaceutical compounds is a critical aspect of research and development. [1] [2]

The Trolox Equivalent Antioxidant Capacity (TEAC) assay, utilizing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS<sup>•+</sup>), is a widely adopted method for measuring the total antioxidant capacity of a sample. [3][4] The principle of the assay is based on the ability of antioxidants to scavenge the stable, blue-green ABTS<sup>•+</sup> radical, reducing it to its colorless neutral form. [3][5] This decolorization is proportional to the concentration and activity of the antioxidants present in the sample. [5][6] The antioxidant capacity is quantified by comparing the sample's activity to that of Trolox, a water-soluble analog of Vitamin E, and is expressed as Trolox Equivalents (TE). [3][4] This method is versatile, applicable to both hydrophilic and lipophilic samples, and can be performed over a wide pH range. [7][8]

## Principle of the ABTS Assay

The assay involves the generation of the ABTS radical cation (ABTS $\bullet$ +), a blue-green chromophore, through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[2][3] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS $\bullet$ +, neutralizing it and causing a reduction in absorbance, which is typically measured spectrophotometrically at 734 nm.[2][3][6] The extent of decolorization is indicative of the sample's radical scavenging activity.[3]



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Caption: Principle of ABTS radical generation and scavenging by an antioxidant.

## Experimental Protocols

### Materials and Reagents

Reagent/Material	Specifications
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt	Analytical Grade
Potassium Persulfate ( $K_2S_2O_8$ ) or Ammonium Persulfate ( $(NH_4)_2S_2O_8$ )	Analytical Grade
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)	Analytical Grade
Ethanol, Methanol, or Phosphate Buffered Saline (PBS)	Analytical Grade, pH 7.4 for PBS
96-well microplates	Clear, flat-bottom
Microplate reader	Capable of reading absorbance at 734 nm (or 405-415 nm)
Pipettes and tips	Calibrated
Distilled or deionized water	High purity

## Preparation of Solutions

### 1. 7 mM ABTS Stock Solution:

- Dissolve 38.4 mg of ABTS in 10 mL of distilled water.[\[9\]](#)
- Note: This solution should be stored in an amber bottle to protect it from light.

### 2. 2.45 mM Potassium Persulfate Solution:

- Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.[\[9\]](#)[\[10\]](#)
- Note: Prepare this solution fresh before use.

### 3. ABTS•+ Radical Cation Working Solution:

- Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio (e.g., 5 mL of each).[\[3\]](#)[\[10\]](#)

- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[\[3\]](#)[\[10\]](#)  
This allows for the complete formation of the ABTS•+ radical.
- Before the assay, dilute the ABTS•+ radical solution with a suitable solvent (e.g., ethanol or PBS pH 7.4) to an absorbance of  $0.700 \pm 0.02$  at 734 nm.[\[3\]](#)[\[6\]](#) This is the adjusted ABTS•+ working solution.

#### 4. Trolox Standard Solutions:

- Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., 50% acetone or ethanol).  
[\[11\]](#)
- Perform serial dilutions from the stock solution to prepare a range of standard concentrations as shown in the table below.[\[1\]](#)[\[12\]](#)

Standard #	Volume of 1 mM Trolox (μL)	Volume of Solvent (μL)	Final Trolox Concentration (μM)
1	250	750	250
2	200	800	200
3	150	850	150
4	100	900	100
5	50	950	50
6	25	975	25
7	0	1000	0 (Blank)

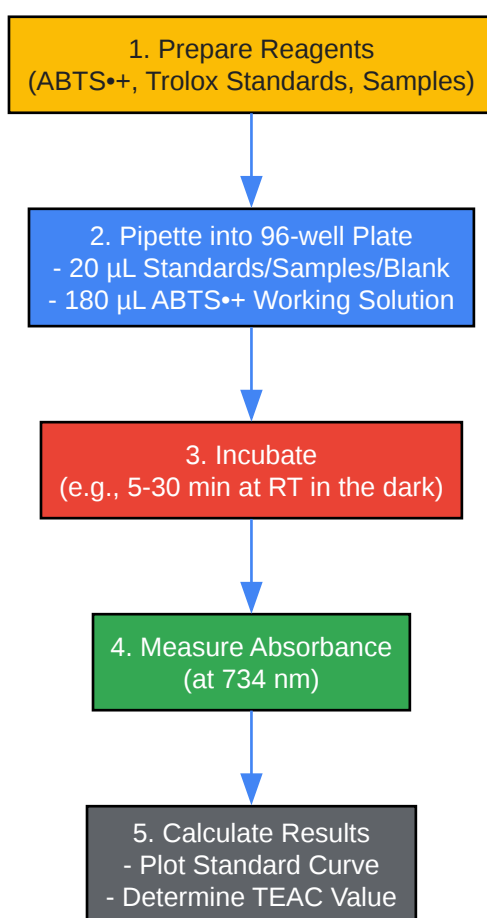
Note: Prepare fresh dilutions for each assay. Do not store diluted Trolox solutions.[\[1\]](#)

#### 5. Sample Solutions:

- Prepare extracts of the test samples in a suitable solvent (e.g., ethanol, methanol, or water) at various concentrations.[3]
- If the antioxidant activity is unknown, it is recommended to test several dilutions to ensure the results fall within the linear range of the standard curve.[6]

## Assay Procedure

The following workflow outlines the key steps for performing the TEAC assay.



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Caption: Experimental workflow for the ABTS-based TEAC assay.

- **Pipetting:** Into the wells of a 96-well microplate, add 20 µL of the Trolox standards, sample solutions, or a solvent blank. Each should be assayed in duplicate or triplicate.[1][3]

- Addition of ABTS•+ Solution: Add 180 µL of the adjusted ABTS•+ working solution to each well.<sup>[3]</sup>
- Incubation: Mix thoroughly and incubate the plate for a specified time (e.g., 5-30 minutes) at room temperature, protected from light.<sup>[1][2]</sup> The optimal incubation time may vary for different antioxidants and should be determined empirically.<sup>[1]</sup>
- Measurement: Read the absorbance of each well at 734 nm using a microplate reader.<sup>[2][3]</sup>

## Data Analysis and Calculation

### Percentage Inhibition

The radical scavenging activity can be expressed as the percentage of inhibition of the ABTS•+ radical.

$$\% \text{ Inhibition} = [(AbsControl - AbsSample) / AbsControl] \times 100^{[3]}$$

Where:

- AbsControl is the absorbance of the control (ABTS•+ solution with solvent blank).
- AbsSample is the absorbance of the reaction mixture (ABTS•+ solution with the sample or standard).

### Trolox Standard Curve

- Calculate the average absorbance or the average % Inhibition for each Trolox standard concentration.<sup>[1]</sup>
- Plot a standard curve of the average absorbance (or % Inhibition) on the y-axis against the corresponding final concentration of the Trolox standards (in µM) on the x-axis.<sup>[1][13]</sup>
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ).<sup>[13]</sup> A typical  $R^2$  value should be  $>0.98$  for a reliable curve.

### Calculation of TEAC

The TEAC value of the sample is calculated using the equation obtained from the linear regression of the Trolox standard curve.<sup>[13][14]</sup>

- Substitute the average absorbance value of your sample for 'y' in the equation:

$$y = mx + c$$

- Solve for 'x' to determine the Trolox equivalent concentration in the well:

$$x (\mu\text{M TE}) = (\text{Sample Absorbance} - c) / m$$

- Account for any dilution factors used in preparing the sample solution.<sup>[1]</sup>

$$\text{TEAC } (\mu\text{M}) = x * \text{Dilution Factor}$$

The final result can be expressed as  $\mu\text{M}$  Trolox Equivalents (TE) or converted to micromoles of Trolox equivalents per gram of the original sample ( $\mu\text{mol TE/g}$ ).<sup>[1]</sup>

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